molecular formula C16H22FN7 B2697596 N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415601-00-0

N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2697596
CAS No.: 2415601-00-0
M. Wt: 331.399
InChI Key: OIOCKWRPYMTAQZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a fluoropyrimidine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidine Intermediate: The fluoropyrimidine moiety can be synthesized through the reaction of a suitable pyrimidine precursor with a fluorinating agent under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the fluoropyrimidine intermediate with an appropriate piperazine derivative.

    Ethylation: The final step involves the ethylation of the piperazine ring to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
  • N-Ethyl-2,6-diamino-4-fluoropyridinium triflate

Uniqueness

N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both ethyl and fluoropyrimidine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN7/c1-3-12-14(17)15(21-11-20-12)23-7-9-24(10-8-23)16-19-6-5-13(22-16)18-4-2/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOCKWRPYMTAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)NCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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